molecular formula C10H7ClO3 B11775916 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone CAS No. 1779124-13-8

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone

Cat. No.: B11775916
CAS No.: 1779124-13-8
M. Wt: 210.61 g/mol
InChI Key: STYSEGCDZUTWNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing benzofuran derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One efficient method includes microwave-assisted synthesis, which enhances reaction rates and yields. This compound is characterized by its unique molecular structure, which contributes to its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research has indicated that this compound possesses significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of HL60 promyelocytic leukemia cells with an IC50 value of approximately 12.3 μM . The mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways critical to cancer cell survival.

Antibacterial Properties

The compound has also been evaluated for its antibacterial effects. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibacterial agents .

Other Biological Activities

In addition to its antitumor and antibacterial effects, this compound has been explored for anti-inflammatory properties and other therapeutic potentials .

Industrial Applications

The unique properties of this compound position it as a valuable intermediate in the synthesis of various pharmaceuticals. Its role as a building block for more complex benzofuran derivatives is significant in medicinal chemistry. The compound's ability to undergo various chemical reactions, including oxidation and substitution, further enhances its utility in industrial applications.

Case Studies

Case Study 1: Antiproliferative Activity Evaluation
A study was conducted to evaluate the antiproliferative effects of various benzofuran derivatives on HL60 cells. Among the tested compounds, this compound exhibited the most potent activity with an IC50 value of 12.3 μM, indicating its potential as a therapeutic agent against leukemia .

Case Study 2: Antibacterial Screening
Another study focused on assessing the antibacterial properties of this compound against clinical strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its applicability in treating bacterial infections .

Mechanism of Action

The mechanism by which 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone is a compound of interest due to its potential biological activities, including anti-tumor, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a chloro and hydroxy substituent, which may influence its interaction with biological targets. The structure can be represented as follows:

Chemical Formula C9H7ClO3\text{Chemical Formula C}_9\text{H}_7\text{ClO}_3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its antioxidant properties are likely due to its capacity to scavenge free radicals, thereby reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in disease progression through interactions with cellular enzymes and receptors.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth effectively, suggesting that this compound may also possess similar properties. The half-maximal inhibitory concentration (IC50) values for related compounds range from 12.3 μM to 18.5 μM, indicating potent activity against cancer cells .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored through various assays. In vitro studies have demonstrated that compounds in this class exhibit moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.56 μg/ml, showcasing their potential for development into therapeutic agents .

Antioxidant Activity

The antioxidant capabilities of this compound can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary findings suggest that the compound effectively scavenges free radicals, which is crucial in preventing oxidative damage associated with various diseases .

Case Studies

Case Study 1: Antitumor Efficacy
A study investigated the antiproliferative effects of various benzofuran derivatives on HL60 leukemia cells, revealing that certain derivatives exhibited IC50 values as low as 12.3 μM. This suggests that structurally similar compounds, including this compound, may also show promise in cancer therapy .

Case Study 2: Antibacterial Properties
In another study focused on the antibacterial properties of benzofuran derivatives, compounds were tested against a range of pathogens using agar well diffusion methods. The results indicated significant growth inhibition against Staphylococcus species, supporting the potential use of this compound in treating bacterial infections .

Properties

CAS No.

1779124-13-8

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

1-(4-chloro-5-hydroxy-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C10H7ClO3/c1-5(12)6-4-14-8-3-2-7(13)10(11)9(6)8/h2-4,13H,1H3

InChI Key

STYSEGCDZUTWNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC2=C1C(=C(C=C2)O)Cl

Origin of Product

United States

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